molecular formula C19H18N4O2S B5138928 1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

Cat. No. B5138928
M. Wt: 366.4 g/mol
InChI Key: JWHNCCYBDHCWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline, also known as MATI, is a novel compound that has been the focus of scientific research due to its potential therapeutic applications. MATI is a hybrid molecule that combines the properties of two different classes of compounds, namely, indoles and triazoles. The synthesis of MATI has been achieved through a multi-step process that involves the use of various reagents and solvents.

Mechanism of Action

The mechanism of action of 1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. 1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has also been shown to have antimicrobial and antifungal properties by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has also been shown to have antimicrobial and antifungal properties. In addition, 1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has been shown to have antioxidant properties and may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. 1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has also been shown to have multiple therapeutic applications, which makes it a versatile compound. However, one limitation of 1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline. One area of research could be to further investigate its potential use in the treatment of cancer. Another area of research could be to study its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to better understand the mechanism of action of 1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline and to design experiments to study its effects.

Synthesis Methods

The synthesis of 1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline involves a multi-step process that starts with the synthesis of 4-methoxyphenylacetic acid. This is followed by the synthesis of 4-methoxyphenylacetyl chloride, which is then reacted with 5-amino-1,2,4-triazole to form 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. The final step involves the reaction of 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with indoline-2-thione in the presence of N,N-dimethylformamide to form 1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline.

Scientific Research Applications

1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has been the focus of scientific research due to its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, and antifungal properties. 1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-25-15-8-6-14(7-9-15)18-20-19(22-21-18)26-12-17(24)23-11-10-13-4-2-3-5-16(13)23/h2-9H,10-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHNCCYBDHCWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

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